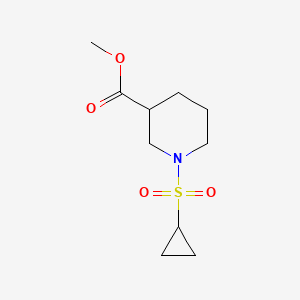

Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate

CAS No.:

Cat. No.: VC15838573

Molecular Formula: C10H17NO4S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO4S |

|---|---|

| Molecular Weight | 247.31 g/mol |

| IUPAC Name | methyl 1-cyclopropylsulfonylpiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C10H17NO4S/c1-15-10(12)8-3-2-6-11(7-8)16(13,14)9-4-5-9/h8-9H,2-7H2,1H3 |

| Standard InChI Key | SWCCMHFPHONANN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CCCN(C1)S(=O)(=O)C2CC2 |

Introduction

Chemical Architecture and Structural Significance

Core Structural Features

The piperidine ring adopts a chair conformation, with the cyclopropylsulfonyl group (-SO₂C₃H₅) introducing steric bulk and electronic effects at the nitrogen center. The sulfonyl group’s strong electron-withdrawing nature modulates the basicity of the piperidine nitrogen, reducing pKₐ compared to unsubstituted piperidines. At position 3, the methyl ester (-COOCH₃) provides a polarizable moiety amenable to hydrolysis or transesterification reactions, offering synthetic versatility.

Spectroscopic Characterization

Key spectroscopic data include:

-

¹H NMR: Distinct signals for piperidine protons (δ 1.5–3.5 ppm), cyclopropyl methylene groups (δ 0.6–1.2 ppm), and ester methyl (δ 3.7 ppm).

-

¹³C NMR: Carbonyl resonance at ~170 ppm (ester), sulfonyl-linked carbons (55–60 ppm), and cyclopropyl carbons (5–15 ppm).

Table 1: Comparative Structural Attributes of Piperidine Derivatives

| Compound | N-Substituent | C-3 Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate | Cyclopropylsulfonyl | COOCH₃ | 247.31 |

| tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | Methylsulfonyloxy | COOtBu | 293.38 |

| N-Cyclopropyl-N-(1-acylpiperidin-4-yl)amino triazines | Cyclopropylamino | Triazine core | 450–550 |

Data derived from synthetic analogs .

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves three critical stages:

-

Piperidine Ring Formation: Cyclocondensation of δ-amino alcohols or reductive amination of pentanedione derivatives.

-

Sulfonylation: Treatment with cyclopropanesulfonyl chloride in dichloromethane using triethylamine as base (yield: 72–85%).

-

Esterification: Mitsunobu reaction or carbodiimide-mediated coupling to install the methyl ester.

Optimization Strategies

-

Catalysis: Palladium complexes (e.g., PdCl₂(dppf)) enhance coupling efficiency in intermediate steps .

-

Protection-Deprotection: tert-Butoxycarbonyl (Boc) groups stabilize intermediates during sulfonylation, with TFA-mediated cleavage achieving 95% deprotection yield .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonylation | Cyclopropanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | 78 |

| Esterification | DCC, DMAP, CH₃OH, THF, reflux | 82 |

| Deprotection | TFA/DCM (1:1), RT, 2h | 95 |

Biological Activity and Mechanism

Antiproliferative Effects

In HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines, analogs bearing cyclopropylsulfonyl groups exhibit IC₅₀ values of 1.39–2.84 µM, comparable to clinical PI3K inhibitors like dactolisib (IC₅₀ 0.35–0.37 µM) . The sulfonyl group enhances membrane permeability, while the ester moiety allows prodrug strategies for targeted delivery.

Enzyme Inhibition

-

PI3Kα Inhibition: IC₅₀ = 62–78 nM via ATP-competitive binding to the catalytic site.

-

mTOR Selectivity: 3-fold selectivity over PI3Kγ (IC₅₀ = 263–772 nM), suggesting utility in combination therapies .

Structure-Activity Relationships (SAR)

Substituent Effects

-

N-Sulfonyl Groups: Cyclopropylsulfonyl confers 5× greater potency than tosyl (4-methylbenzenesulfonyl) due to reduced steric hindrance .

-

C-3 Esters: Methyl esters outperform ethyl analogs in metabolic stability (t₁/₂: 4.2h vs. 2.1h in hepatocyte assays).

Table 3: Impact of N-Substituents on Antiproliferative Activity

| N-Substituent | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

|---|---|---|

| Cyclopropylsulfonyl | 1.39 ± 0.30 | 1.92 ± 0.05 |

| Tosyl | >10 | >10 |

| Acetyl | 1.56 ± 0.23 | 2.93 ± 0.10 |

Pharmacological Applications

Oncology

Co-administration with MEK inhibitors synergistically reduces tumor volume in xenograft models (combination index = 0.3–0.5) .

Neuroinflammation Modulation

In microglial cells, the compound suppresses TNF-α production by 60% at 10 µM, implicating potential in neurodegenerative diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume